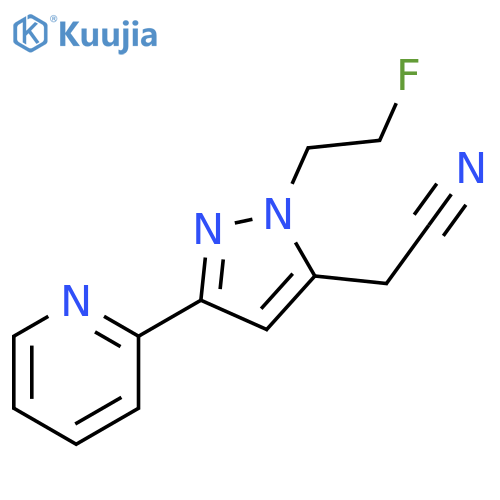Cas no 2098063-81-9 (2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile)

2098063-81-9 structure
商品名:2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-acetonitrile, 1-(2-fluoroethyl)-3-(2-pyridinyl)-
- 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-yl)acetonitrile
- 2098063-81-9
- F2198-0374
- 2-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]acetonitrile
- AKOS026720860
- 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
-
- インチ: 1S/C12H11FN4/c13-5-8-17-10(4-6-14)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-5,8H2
- InChIKey: ASOJMVUCSXCNLJ-UHFFFAOYSA-N
- ほほえんだ: N1(CCF)C(CC#N)=CC(C2=NC=CC=C2)=N1
計算された属性
- せいみつぶんしりょう: 230.09677453g/mol
- どういたいしつりょう: 230.09677453g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 415.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 1.90±0.19(Predicted)
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2198-0374-5g |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile |
2098063-81-9 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
| Life Chemicals | F2198-0374-10g |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile |
2098063-81-9 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
| TRC | F162766-500mg |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-yl)acetonitrile |
2098063-81-9 | 500mg |
$ 435.00 | 2022-06-05 | ||
| TRC | F162766-1g |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-yl)acetonitrile |
2098063-81-9 | 1g |
$ 660.00 | 2022-06-05 | ||
| Life Chemicals | F2198-0374-0.5g |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile |
2098063-81-9 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
| TRC | F162766-100mg |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-yl)acetonitrile |
2098063-81-9 | 100mg |
$ 115.00 | 2022-06-05 | ||
| Life Chemicals | F2198-0374-2.5g |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile |
2098063-81-9 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
| Life Chemicals | F2198-0374-1g |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile |
2098063-81-9 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
| Life Chemicals | F2198-0374-0.25g |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile |
2098063-81-9 | 95%+ | 0.25g |
$419.0 | 2023-09-06 |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
2098063-81-9 (2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
